molecular formula C27H45N7O3 B1220965 Prolyl-phenylalanyl-N-heptylargininamide CAS No. 79358-73-9

Prolyl-phenylalanyl-N-heptylargininamide

Cat. No.: B1220965
CAS No.: 79358-73-9
M. Wt: 515.7 g/mol
InChI Key: VZEZHRBPRXCAAY-VJBWXMMDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prolyl-phenylalanyl-N-heptylargininamide is a synthetic tripeptide derivative composed of three residues: proline, phenylalanine, and a modified arginine with an N-heptyl substitution. Its IUPAC name, N-{5-[(diaminomethylidene)amino]-2-(heptylamino)pentanoyl}-3-phenyl-2-[(pyrrolidin-2-yl)formamido]propanamide (), highlights its structural complexity. The compound features:

  • Proline: A cyclic secondary amine that introduces conformational rigidity.
  • Phenylalanine: An aromatic residue contributing to hydrophobic interactions.

The heptyl tail may prolong bioavailability compared to shorter alkyl analogs (e.g., propyl or methyl derivatives) .

Properties

CAS No.

79358-73-9

Molecular Formula

C27H45N7O3

Molecular Weight

515.7 g/mol

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-(heptylamino)pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H45N7O3/c1-2-3-4-5-9-16-30-22(15-11-18-32-27(28)29)25(36)34-26(37)23(19-20-12-7-6-8-13-20)33-24(35)21-14-10-17-31-21/h6-8,12-13,21-23,30-31H,2-5,9-11,14-19H2,1H3,(H,33,35)(H4,28,29,32)(H,34,36,37)/t21-,22+,23+/m1/s1

InChI Key

VZEZHRBPRXCAAY-VJBWXMMDSA-N

SMILES

CCCCCCCNC(CCCN=C(N)N)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2

Isomeric SMILES

CCCCCCCN[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]2CCCN2

Canonical SMILES

CCCCCCCNC(CCCN=C(N)N)C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2

Synonyms

Pro-Phe-N-heptyl-Arg-NH2
prolyl-phenylalanyl-N-heptylargininamide
prolyl-phenylalanyl-N-heptylargininamide dihydrochloride
S 2441
S-2441

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Peptide Derivatives vs. Hydroxamic Acids

describes hydroxamic acids (e.g., compounds 4–10 ) with antioxidant properties, such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 ). These compounds share a hydroxamic acid group (-CONHOH), enabling metal chelation (e.g., iron or zinc) for radical scavenging or enzyme inhibition. In contrast, Prolyl-phenylalanyl-N-heptylargininamide lacks this moiety but offers a peptide backbone for targeted protein interactions.

Parameter This compound Hydroxamic Acids (e.g., Compound 8)
Functional Groups Amide bonds, guanidine, heptyl chain Hydroxamic acid, aryl/alkyl substituents
Molecular Weight ~650–700 g/mol (estimated) ~250–350 g/mol
Lipophilicity (LogP) High (due to heptyl chain) Moderate (shorter alkyl/aryl groups)
Primary Activity Hypothesized enzyme/receptor modulation Antioxidant, metalloprotease inhibition
Solubility Low in aqueous media Moderate in polar solvents

Alkyl Chain Modifications

The heptyl chain in this compound distinguishes it from shorter alkyl analogs. lists compounds like N-PROPYLCYCLOPROPANEMETHYLAMINE, which features a propyl group. Longer chains enhance membrane permeability and prolong metabolic stability but reduce aqueous solubility .

Structural Analogs of Phenylalanine

describes phenyllactic acid, a phenylalanine derivative with a hydroxyl group replacing the amino group. Unlike this compound, phenyllactic acid lacks peptide bonds and cannot participate in enzymatic processes requiring amino acid recognition. However, its aromaticity enables similar hydrophobic interactions .

Sulfonamide-Based Compounds

includes sulfonamide derivatives (e.g., N-(4-nitrophenyl)-methanesulfonamide), which are structurally distinct but share pharmacological relevance. Sulfonamides typically exhibit antibacterial or enzyme-inhibitory activity via sulfonyl group interactions, whereas this compound relies on guanidine and amide motifs .

Key Research Findings and Implications

  • Bioavailability : The heptyl chain in this compound likely improves tissue penetration compared to propyl or methyl analogs but may require formulation adjustments for delivery .
  • Target Specificity : Its peptide backbone could enable selective binding to proteases or receptors, contrasting with the broad metalloenzyme inhibition seen in hydroxamic acids .
  • Metabolic Stability : The compound’s size and hydrophobicity may reduce renal clearance, extending half-life relative to smaller molecules like phenyllactic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.